1-(Methylthio)ethyl diethylcarbamodithioate
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Overview
Description
1-(Methylthio)ethyl diethylcarbamodithioate is an organosulfur compound with the molecular formula C8H17NS3. This compound is known for its unique chemical structure, which includes a methylthio group attached to an ethyl chain, and a diethylcarbamodithioate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)ethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This intermediate product can then be further reacted with methylthioethanol to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield disulfides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
1-(Methylthio)ethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylthio)ethyl diethylcarbamodithioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but lacks the methylthio group.
Thiazoles: Share some structural similarities and biological activities.
Indole derivatives: Used in similar applications but have different core structures.
Uniqueness: 1-(Methylthio)ethyl diethylcarbamodithioate is unique due to the presence of both the methylthio and diethylcarbamodithioate groups, which confer distinct chemical and biological properties. This combination makes it versatile for various applications in research and industry .
Properties
CAS No. |
112165-10-3 |
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Molecular Formula |
C8H17NS3 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-methylsulfanylethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H17NS3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
QFHMIOGIJQTRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C)SC |
Origin of Product |
United States |
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